molecular formula C15H21CoO6 B8071585 Cobalt tris(acetylacetonate)

Cobalt tris(acetylacetonate)

Cat. No.: B8071585
M. Wt: 356.26 g/mol
InChI Key: VACIXPOMJJIDBM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cobalt tris(acetylacetonate) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for preparation and various electrophiles for substitution reactions. Major products formed from these reactions include substituted acetylacetonate complexes and free radicals.

Biological Activity

Cobalt tris(acetyacetonate) or Co(acac)₃ is a cobalt(III) complex that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, including its synthesis, structural characteristics, and various biological applications.

Cobalt tris(acetyacetonate) has the molecular formula C₁₅H₂₁CoO₆ and a molecular weight of 365.26 g/mol. The compound appears as red to purple crystals and is soluble in organic solvents like chloroform and acetone. It is synthesized through the reaction of cobalt(II) acetate with acetylacetone in the presence of a base such as sodium hydroxide:

Co OAc 2+3Hacac+NaOHNa Co acac 3]+2HOAc\text{Co OAc }_2+3\text{Hacac}+\text{NaOH}\rightarrow \text{Na Co acac }_3]+2\text{HOAc}

This method produces a stable complex that can be purified via recrystallization from ethanol .

Biological Significance

Cobalt is an essential trace element in humans, playing crucial roles in various biological processes. Transition metal complexes, particularly those involving cobalt, have been shown to exhibit significant biological activities, including:

  • Antimicrobial Activity : Cobalt complexes with acetylacetone have demonstrated bactericidal effects against various pathogens. Their mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
  • Anticancer Properties : Research indicates that cobalt complexes can bind to DNA, leading to structural damage that inhibits replication and transcription. This property is pivotal for their potential use as anticancer agents. Studies have shown that Co(acac)₃ exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with IC₅₀ values indicating effective inhibition at higher concentrations .

The biological activity of Co(acac)₃ can be attributed to several mechanisms:

  • DNA Binding : The complex interacts with DNA through intercalative binding, disrupting its structure and function. This interaction can lead to apoptosis in cancer cells .
  • Redox Activity : Cobalt complexes can participate in redox reactions, influencing cellular oxidative stress levels. This property may enhance their anticancer efficacy by targeting rapidly proliferating cells that are more susceptible to oxidative damage .
  • Electrochemical Behavior : Studies on the electrochemical properties of Co(acac)₃ suggest that its reduction potential may play a role in its biological activity, influencing how it interacts with biological molecules .

Case Studies

Here are some notable findings from recent studies on the biological activity of Co(acac)₃:

StudyFindings
Magee et al., 1982Investigated electrochemical reduction at mercury electrodes; provided insights into its interaction mechanisms in biological systems .
Anticancer Study (2020)Demonstrated cytotoxicity against MCF-7 cells with significant inhibition rates at concentrations above 100 µM; suggested potential for drug development .
DNA Binding StudyConfirmed intercalation with CT-DNA; established binding constants indicating strong affinity .

Properties

IUPAC Name

cobalt(3+);pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Co/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIXPOMJJIDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893462
Record name Cobalt(3+) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21679-46-9
Record name tris(Acetylacetonato)cobalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21679-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(acetylacetonate)cobalt(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(3+) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')cobalt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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